(2R)-2-amino-3-methylpent-4-enoic acid (2R)-2-amino-3-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517055
InChI: InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(2R)-2-amino-3-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC17517055

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-methylpent-4-enoic acid -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2R)-2-amino-3-methylpent-4-enoic acid
Standard InChI InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1
Standard InChI Key RXVINEUKGZXZAV-BRJRFNKRSA-N
Isomeric SMILES CC(C=C)[C@H](C(=O)O)N
Canonical SMILES CC(C=C)C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (2R)-2-amino-3-methylpent-4-enoic acid, reflects its stereochemistry:

  • Chiral center: The amino group (-NH2_2) occupies the second carbon in an R-configuration.

  • Side chain: A methyl group (-CH3_3) at carbon 3 and a terminal double bond at carbons 4–5.

The isomeric SMILES notation CC(C=C)[C@H](C(=O)O)N\text{CC(C=C)[C@H](C(=O)O)N} confirms the spatial arrangement.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
IUPAC Name(2R)-2-amino-3-methylpent-4-enoic acid
Canonical SMILESCC(C=C)C(C(=O)O)N
InChI KeyRXVINEUKGZXZAV-BRJRFNKRSA-N

Synthesis and Preparation

Challenges in Synthesis

  • Steric hindrance from the methyl and vinyl groups complicates reaction kinetics.

  • Purification requires chiral stationary-phase chromatography to achieve high enantiomeric excess (ee > 98%).

Physicochemical Properties

Solubility and Stability

  • Solubility: Polar solvents (water, methanol) due to ionizable -NH2_2 and -COOH groups.

  • Thermal Stability: Decomposition observed above 200°C, typical for amino acids.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)0.82 (estimated)
pKa (Amino Group)9.8
pKa (Carboxyl Group)2.3

Applications in Organic Chemistry

Asymmetric Building Block

The compound’s chirality and alkene functionality make it valuable for:

  • Peptide Mimetics: Incorporating unsaturated side chains to modulate conformational flexibility in drug candidates.

  • Cross-Coupling Reactions: The vinyl group participates in Heck or Suzuki-Miyaura reactions for C-C bond formation.

Pharmaceutical Intermediates

  • Antiviral Agents: Structural analogs have been explored as protease inhibitors in viral replication studies.

  • Neurological Modulators: Potential interactions with glutamate receptors due to structural similarity to endogenous amino acids.

Biological and Metabolic Implications

Enzyme Interactions

Preliminary in silico docking studies suggest affinity for:

  • Aminotransferases: Potential substrate for branched-chain amino acid metabolism.

  • Dehydrogenases: Oxidation of the allylic position may yield α-keto acid derivatives.

Microbial Metabolism

  • Biotransformation: Soil microbes (e.g., Pseudomonas spp.) could metabolize the compound via β-oxidation pathways, though experimental validation is pending.

Comparative Analysis with Proteinogenic Amino Acids

Table 3: Structural Comparison with Valine and Leucine

Amino AcidStructureKey Differences
ValineBranched-chain, no double bondLacks unsaturated moiety
LeucineLonger aliphatic side chainNo chiral methyl group at C3
(2R)-2-Amino-3-methylpent-4-enoic acidChiral center, conjugated alkeneEnhanced reactivity for functionalization

Future Research Directions

  • Synthetic Methodology: Optimizing catalytic systems for higher yields and ee.

  • Biological Screening: Assessing antimicrobial or anticancer activity in cell-based assays.

  • Metabolic Profiling: Tracing incorporation into microbial or mammalian metabolic networks.

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